Bienvenue dans la boutique en ligne BenchChem!

4-ethyl-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)benzamide

Physicochemical profiling CNS drug design logP optimization

Procure 4-ethyl-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)benzamide (EFEB) to fill a critical gap in dopamine D4 receptor SAR. This 4-ethylbenzamide/4-fluorophenylpiperazine pairing is unrepresented in published D4 ligand sets dominated by 4-chloro analogs (Ki=1.76 nM). Its computed XLogP3=3.7 and tPSA=35.6 Ų place it in CNS-favorable space for brain penetration studies. Use as a D2/D3-sparing control (predicted Ki >850 nM) in phenotypic assays where benzamide antipsychotics confound dopaminergic readouts. Supports cardioprotective screening under EP0068544B1/US4766125A patent space.

Molecular Formula C21H26FN3O
Molecular Weight 355.457
CAS No. 1049345-83-6
Cat. No. B2364518
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-ethyl-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)benzamide
CAS1049345-83-6
Molecular FormulaC21H26FN3O
Molecular Weight355.457
Structural Identifiers
SMILESCCC1=CC=C(C=C1)C(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)F
InChIInChI=1S/C21H26FN3O/c1-2-17-3-5-18(6-4-17)21(26)23-11-12-24-13-15-25(16-14-24)20-9-7-19(22)8-10-20/h3-10H,2,11-16H2,1H3,(H,23,26)
InChIKeyICWUBRYFTFPJSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Ethyl-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)benzamide (CAS 1049345-83-6) – Core Identity and Procurement-Relevant Baseline


4-Ethyl-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)benzamide (CAS 1049345-83-6, synonym EFEB) is a synthetic arylpiperazine benzamide with the molecular formula C21H26FN3O and a molecular weight of 355.4 g/mol [1]. It belongs to the N-aryl-piperazinealkanamide class, a scaffold extensively patented for cardioprotective and CNS applications [2]. The compound features a 4-ethylbenzamide terminus linked via an ethyl spacer to a 4-(4-fluorophenyl)piperazine moiety. Publicly available bioactivity data for this specific compound are extremely limited; the ZINC database lists no annotated biological activities, and no clinical trials have been reported [3]. Consequently, procurement decisions must rely on structural differentiation from characterized analogs and computed physicochemical properties rather than on direct target-engagement data.

Why Generic Substitution Fails for 4-Ethyl-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)benzamide (1049345-83-6)


Within the arylpiperazine benzamide class, even minor substituent changes produce large shifts in receptor affinity and selectivity. For example, the close analog N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-3-methoxybenzamide shows only weak binding at dopamine D2 (Ki > 1,000 nM) and D3 (Ki > 850 nM) receptors [1], whereas swapping the 4-fluorophenylpiperazine for a 4-chlorophenylpiperazine yields a potent dopamine D4 ligand (Ki = 1.76 nM) [2]. The 4-ethyl substituent on the benzamide ring of the target compound alters both lipophilicity (computed XLogP3-AA = 3.7) and steric bulk relative to the 3-methoxy or unsubstituted analogs [3], which can re-rank binding profiles across aminergic GPCRs. Generic substitution without matched structural features therefore risks selecting a compound with a fundamentally different selectivity window, compromising experimental reproducibility in receptor-screening campaigns.

Quantitative Differentiation Evidence for 4-Ethyl-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)benzamide (1049345-83-6) Versus Closest Analogs


Lipophilicity Modulation: 4-Ethylbenzamide vs. 3-Methoxybenzamide Terminus

The target compound bears a 4-ethyl substituent on the benzamide ring, yielding a computed XLogP3-AA of 3.7 [1]. The closest characterized analog, N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-3-methoxybenzamide, has a lower computed logP (estimated ~2.8-3.0 based on the methoxy group) [2]. This ~0.7-0.9 log unit difference corresponds to an approximately 5- to 8-fold higher theoretical partition coefficient, which may influence blood-brain barrier permeability and non-specific protein binding in in vivo models.

Physicochemical profiling CNS drug design logP optimization

Topological Polar Surface Area: Favorable CNS Drug-Likeness Window

The target compound has a computed topological polar surface area (tPSA) of 35.6 Ų [1], placing it well within the desirable range for CNS drug candidates (tPSA < 60-70 Ų for brain penetration, and tPSA < 140 Ų for oral absorption) [2]. In contrast, many related piperazine benzamides with additional polar substituents (e.g., sulfonamide or carboxylic acid groups) exhibit tPSA values exceeding 80 Ų, which can restrict passive BBB permeability.

Medicinal chemistry CNS MPO scoring oral bioavailability prediction

Dopamine D4 Receptor Selectivity Potential: Scaffold Comparison with 4-Chlorophenyl Analog

The arylpiperazine benzamide scaffold is well-precedented to engage dopamine D4 receptors. The analog N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-4-fluorobenzamide exhibits a D4 Ki of 1.76 nM [1], while N-[2-[4-(4-methylphenyl)piperazin-1-yl]ethyl]-4-fluorobenzamide shows a D4 Ki of 2.64 nM [2]. The target compound differs by bearing a 4-ethylbenzamide (rather than 4-fluorobenzamide) and a 4-fluorophenylpiperazine (rather than 4-chlorophenylpiperazine). This substitution pattern swap is predicted to re-rank D2/D3/D4 subtype selectivity because the benzamide para-substituent modulates sodium-dependent D2 binding [3], whereas the piperazine N-aryl group predominantly influences D4 affinity.

Dopamine receptor pharmacology D4-selective ligands antipsychotic drug discovery

Absence of D2/D3 Affinity: Differentiation from Orthosteric Dopamine Antagonists

The structurally closest analog with published binding data, N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-3-methoxybenzamide, displays negligible affinity for dopamine D2 (Ki > 1,000 nM) and D3 (Ki > 850 nM) receptors [1]. Given that the target compound replaces the 3-methoxy group with a 4-ethyl group on the benzamide ring—a modification that primarily affects lipophilicity and steric occupancy rather than introducing a hydrogen-bond donor or charged moiety—a similarly weak D2/D3 profile can be inferred at the class level. This contrasts sharply with classical benzamide antipsychotics (e.g., sulpiride, D2 Ki ≈ 10-30 nM) [2].

Receptor selectivity profiling off-target prediction dopamine receptor SAR

Patent-Defined Cardioprotective Scaffold: N-Aryl-Piperazinealkanamide Class Prioritization

The core N-aryl-piperazinealkanamide scaffold of the target compound falls within the claims of EP0068544B1 [1] and US4766125A [2], which describe compounds 'useful for protecting hearts from myocardial injury caused by ischaemia, anoxia or hypoxia.' The patent specifically exemplifies compounds with aminocarbonyl (benzamide) linkers and 4-fluorophenyl piperazine moieties. The 4-ethylbenzamide variant represents an unexplored substitution within this patented chemotype that could potentially retain cardioprotective pharmacology while offering distinct physicochemical properties (XLogP 3.7, tPSA 35.6 Ų) [3] compared to the explicitly claimed diarylmethyl-substituted examples.

Cardioprotection ischemia-reperfusion injury patent landscape analysis

Procurement-Relevant Application Scenarios for 4-Ethyl-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)benzamide (1049345-83-6)


Dopamine D4 Receptor SAR Expansion Campaigns

The target compound fills a gap in the D4 receptor SAR matrix: it combines a 4-ethylbenzamide terminus with a 4-fluorophenylpiperazine moiety, a pairing not represented in the published D4 ligand sets dominated by 4-chlorophenylpiperazine (D4 Ki = 1.76 nM) and 4-methylphenylpiperazine (D4 Ki = 2.64 nM) analogs [1]. Procurement enables direct radioligand competition assays to quantify the D4 affinity shift caused by inverting the halogen substitution pattern from the benzamide to the piperazine ring. Results would delineate whether the 4-fluorophenylpiperazine/4-ethylbenzamide combination retains D4 potency or redirects selectivity toward other aminergic GPCRs [2].

CNS Drug-Likeness Profiling and in Vivo Pharmacokinetic Studies

With a computed XLogP of 3.7 and tPSA of 35.6 Ų, the compound resides in the CNS-favorable physicochemical space [1]. Its low hydrogen-bond donor count (1) and moderate rotatable bond count (6) satisfy key CNS MPO criteria [2]. Procurement supports experimental determination of brain-to-plasma ratio (Kp) and P-glycoprotein efflux ratio in rodent models, generating data that can be directly compared with the 3-methoxybenzamide analog (lower logP) to quantify the impact of the 4-ethyl substitution on brain penetration.

Cardioprotective Lead Identification Under the N-Aryl-Piperazinealkanamide Patent Family

The compound is structurally encompassed by EP0068544B1 and US4766125A claims, which cover N-aryl-piperazinealkanamides as cardioprotective agents against ischemia-reperfusion injury [1]. Procuring this specific 4-ethylbenzamide variant enables in vitro screening in oxygen-glucose deprivation/reperfusion models using primary cardiomyocytes, followed by in vivo testing in rat Langendorff isolated-heart preparations. A favorable outcome would establish novelty within the patented chemical space and support composition-of-matter claims for follow-on patent filings.

Negative Control for D2/D3-Mediated Pathways in Phenotypic Screening

Based on the closest analog data showing D2 Ki > 1,000 nM and D3 Ki > 850 nM [1], this compound can serve as a D2/D3-sparing control in phenotypic assays where benzamide-based antipsychotics (e.g., amisulpride, D2 Ki ≈ 3 nM) produce confounding dopaminergic effects. Its structural similarity to active benzamide ligands, combined with predicted D2/D3 inactivity, makes it a valuable tool for deconvoluting dopamine-dependent vs. dopamine-independent mechanisms in neuronal or behavioral assays [2].

Quote Request

Request a Quote for 4-ethyl-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.